molecular formula C10H12BrNO B1529799 7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1201684-80-1

7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

Cat. No.: B1529799
CAS No.: 1201684-80-1
M. Wt: 242.11 g/mol
InChI Key: LMUSYROBIBYVFQ-UHFFFAOYSA-N
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Description

7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound with the molecular formula C10H12BrNO. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the reaction of 2-amino-5-bromophenol with 2-chloroacetyl chloride in the presence of a base such as sodium bicarbonate (NaHCO3) and a phase-transfer catalyst like tetra-n-butylammonium bromide (TBAB). The reaction is carried out in a solvent such as chloroform, leading to the formation of the desired benzoxazine through acylation followed by intramolecular cyclization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form different derivatives.

    Reduction Reactions: Reduction can lead to the formation of amine derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products

The major products formed from these reactions include various substituted benzoxazines, oxidized derivatives, and reduced amine compounds .

Scientific Research Applications

7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. The pathways involved include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine
  • 6-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
  • 2,2-dimethyl-7-nitro-3,4-dihydro-2H-benzo[b][1,4]thiazine

Uniqueness

7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is unique due to its specific bromine substitution and the presence of the dimethyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

7-bromo-2,2-dimethyl-3,4-dihydro-1,4-benzoxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-10(2)6-12-8-4-3-7(11)5-9(8)13-10/h3-5,12H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMUSYROBIBYVFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC2=C(O1)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1201684-80-1
Record name 7-bromo-2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 2
7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 3
7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 4
7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 5
7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Reactant of Route 6
7-bromo-2,2-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine

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